Molecular Topology and Physicochemical Property Differentiation of 577777-16-3 Versus the 5-Unsubstituted Analog
The 5-methyl substituent on 577777-16-3 (C₉H₈N₄, MW 172.19) introduces a measurable increase in lipophilicity and steric bulk relative to the 5-unsubstituted analog 2-(3H-imidazo[4,5-b]pyridin-2-yl)acetonitrile (C₈H₆N₄, MW 158.16). The computed LogP for 577777-16-3 is 0.571 , while the des-methyl analog has a lower LogP (estimated ~0.1–0.2 based on the absence of the methyl group). The molecular weight increase of +14.03 Da and the fractional sp³ character (Fsp³ = 0.222) introduced by the methyl group directly affect passive permeability and solubility in ways that are critical for CNS drug design multiparameter optimization (MPO) scores . For procurement, this means the two compounds cannot be treated as interchangeable building blocks even at the library synthesis stage, as the resulting lead series will differ in both physicochemical and ADME properties.
| Evidence Dimension | Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | LogP = 0.571; MW = 172.19 Da; Fsp³ = 0.222 |
| Comparator Or Baseline | 2-(3H-Imidazo[4,5-b]pyridin-2-yl)acetonitrile (CAS 107932-97-8, no 5-methyl): MW = 158.16 Da; LogP estimated ~0.1–0.2 |
| Quantified Difference | ΔMW = +14.03 Da; ΔLogP ≈ +0.37–0.47 log units |
| Conditions | Computed LogP and molecular descriptors from supplier technical datasheets (Fluorochem) and ChemSpider records |
Why This Matters
A LogP difference of ~0.4 units can shift predicted CNS MPO scores and permeability classification, making 577777-16-3 a distinct procurement item for CNS-focused library design.
